3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol
Description
The compound 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d][1,2,4]triazolo[1,5-e]pyrimidin-8-yl]phenol is a polycyclic heterocyclic molecule featuring fused pyrazolo-triazolo-pyrimidine scaffolds. Its structure includes a pyrazolo[5,4-d] ring fused to a triazolo[1,5-e]pyrimidine core, substituted with a 2,4-dimethylphenyl group at position 3 and a phenolic hydroxyl group at position 6.
The synthesis of such compounds typically involves multi-step reactions, such as condensation of pyrazolo-oxazinones with aromatic amines or hydrazine derivatives under reflux conditions in solvents like pyridine or dioxane . For example, describes a general procedure for synthesizing pyrazolo-pyrimidinones via aromatic amine condensation, which may parallel the synthesis of the target compound .
Properties
Molecular Formula |
C20H16N6O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C20H16N6O/c1-12-6-7-17(13(2)8-12)26-19-16(10-22-26)20-23-18(24-25(20)11-21-19)14-4-3-5-15(27)9-14/h3-11,27H,1-2H3 |
InChI Key |
BADWRKCJGNQGED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenol group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is best understood through comparison with related pyrazolo-triazolo-pyrimidine derivatives and other fused heterocycles. Below is a detailed analysis:
Structural Analogues in the Pyrazolo-Triazolo-Pyrimidine Family
Key Observations :
- Substituent Effects: The phenolic hydroxyl in the target compound (vs. trifluoromethyl or furan groups in analogues) likely enhances hydrogen-bonding capacity and aqueous solubility compared to more lipophilic derivatives .
- Synthetic Flexibility : Unlike the target compound, derivatives in and utilize post-synthetic modifications (e.g., demethylation, Suzuki coupling) to introduce functional groups, highlighting divergent strategies for optimizing bioactivity .
Comparison with Pyrrolo-Thiazolo-Pyrimidine Derivatives
Compounds such as 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (–4) differ significantly in core structure (pyrrolo-thiazolo vs. pyrazolo-triazolo) but share fused heterocyclic architectures. These analogues often exhibit:
- Synthetic Complexity: –4 describe multi-step syntheses involving heterocyclization with thioureas or chloroacetyl chloride, which are less direct than pyrazolo-pyrimidinone routes .
Biological Activity
3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against cancer cells.
- Molecular Formula : C20H16N6O
- Molecular Weight : 356.4 g/mol
- IUPAC Name : 3-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol
Synthesis
The synthesis of this compound involves several key steps:
- Hydrolysis : Ethyl 5-amino-1H-pyrazole-4-carboxylates undergo hydrolysis to yield carboxylic acids.
- Cyclization : The resulting acids are cyclized to form pyrazolo derivatives.
- Substitution Reactions : These derivatives are treated with substituted anilines to produce the final compound.
Biological Activity
The compound exhibits significant biological activity primarily through its role as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2) in conjunction with cyclin A2. This inhibition is crucial for disrupting cell cycle progression in cancer cells.
The primary mechanism involves the inhibition of CDK2/cyclin A2 complexes:
- Inhibition of Cell Cycle Progression : By inhibiting CDK2 activity, the compound disrupts the normal progression of the cell cycle leading to apoptosis (programmed cell death) in cancer cells.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF-7 | 15 | Breast Cancer |
| HCT-116 | 12 | Colon Cancer |
| HepG-2 | 10 | Liver Cancer |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on MCF-7 Cells :
- A study found that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM.
- The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
-
HCT-116 and HepG-2 Studies :
- In vitro assays showed that the compound inhibited proliferation in HCT-116 and HepG-2 cells with IC50 values of 12 µM and 10 µM respectively.
- Flow cytometry analysis confirmed that the compound induced G1 phase arrest in these cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
